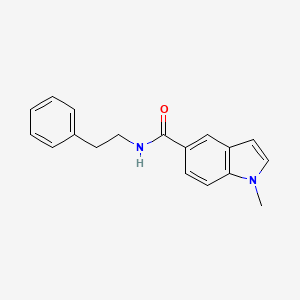

1-methyl-N-(2-phenylethyl)-1H-indole-5-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-N-(2-phenylethyl)indole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O/c1-20-12-10-15-13-16(7-8-17(15)20)18(21)19-11-9-14-5-3-2-4-6-14/h2-8,10,12-13H,9,11H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCONWLHDFSXLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Medicinal Chemistry and Synthetic Methodologies of 1 Methyl N 2 Phenylethyl 1h Indole 5 Carboxamide

Retrosynthetic Analysis of the 1-methyl-N-(2-phenylethyl)-1H-indole-5-carboxamide Scaffold

A retrosynthetic analysis of this compound reveals a straightforward and logical approach to its synthesis, primarily centered on the formation of the robust amide bond. The most logical disconnection occurs at the amide linkage, breaking the molecule into two key precursors: 1-methyl-1H-indole-5-carboxylic acid and 2-phenylethylamine. This disconnection is strategically sound as the formation of amide bonds is a well-established and highly reliable transformation in organic synthesis nih.govbath.ac.ukresearchgate.netgrowingscience.comrsc.org.

Further deconstruction of the 1-methyl-1H-indole-5-carboxylic acid precursor leads to 1H-indole-5-carboxylic acid, which can be methylated at the indole (B1671886) nitrogen. Alternatively, one could start from a commercially available indole-5-carboxylate ester, which can be N-methylated and subsequently hydrolyzed to the corresponding carboxylic acid. The synthesis of the indole-5-carboxylic acid core itself can be envisioned through various classical indole syntheses, such as the Fischer, Reissert, or Nenitzescu indole synthesis, starting from appropriately substituted aniline or aminocrotonate precursors.

The second key precursor, 2-phenylethylamine, is a readily available commercial reagent. However, for the synthesis of analogues with substitutions on the phenyl ring, various synthetic routes are available. A common approach involves the reduction of a corresponding phenylacetonitrile or nitrostyrene.

This retrosynthetic strategy offers a convergent and flexible approach, allowing for the independent synthesis and modification of both the indole and phenylethylamine fragments before their final coupling. This modularity is highly advantageous for the generation of a library of analogues for structure-activity relationship (SAR) studies.

Established Synthetic Pathways for this compound

The synthesis of this compound is reliably achieved through the coupling of the two key precursors identified in the retrosynthetic analysis. The general synthetic scheme involves the preparation of 1-methyl-1H-indole-5-carboxylic acid followed by its reaction with 2-phenylethylamine.

Initial Synthetic Routes and Their Evolution

Initial synthetic approaches to indole-5-carboxamides have largely relied on the activation of the carboxylic acid moiety of an indole-5-carboxylic acid derivative, followed by nucleophilic attack by an amine. A common and straightforward method involves the conversion of the carboxylic acid to a more reactive species such as an acyl chloride or an activated ester.

A typical synthetic sequence is as follows:

Preparation of the Indole Core : Starting from a suitable precursor like indole-5-carboxylic acid or its methyl ester.

N-Methylation of the Indole : The indole nitrogen is methylated, often using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base.

Amide Bond Formation : The resulting 1-methyl-1H-indole-5-carboxylic acid is then coupled with 2-phenylethylamine.

The evolution of these synthetic routes has focused on improving the efficiency and mildness of the amide coupling step. While the use of acyl chlorides is effective, it can sometimes be harsh and incompatible with sensitive functional groups. This has led to the widespread adoption of peptide coupling reagents.

| Precursor 1 | Precursor 2 | Coupling Reagent | Product | Reference |

| 1-methyl-1H-indole-5-carboxylic acid | 2-phenylethylamine | EDC, HOBt | This compound | Inferred from nih.gov |

| 1H-indole-2-carboxylic acid | Various Amines | DCC, DMAP | N-substituted-1H-indole-2-carboxamides | nih.gov |

| 1-methyl-1H-indole-2-carboxylic acid | Various Amines | Not specified | N-substituted-1-methyl-1H-indole-2-carboxamides | mdpi.com |

Optimized Methodologies for Scale-Up in Research Applications

For research applications requiring larger quantities of this compound, optimization of the synthetic pathway is crucial. Key considerations for scale-up include the cost and availability of starting materials, the efficiency of each synthetic step, and the ease of purification.

A commonly employed and optimized route for the synthesis of the 1-methyl-1H-indole-5-carboxylic acid precursor starts with commercially available methyl indole-5-carboxylate. The N-methylation can be achieved using a variety of reagents, with dimethyl carbonate (DMC) being a greener alternative to traditional methylating agents. Following N-methylation, the methyl ester is hydrolyzed to the carboxylic acid, typically under basic conditions using sodium hydroxide or lithium hydroxide.

The final amide coupling step is often optimized by screening various modern coupling reagents to maximize yield and minimize side products. Reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in combination with 1-hydroxybenzotriazole (HOBt) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) are frequently used due to their high efficiency and mild reaction conditions. The use of these reagents often leads to high yields and clean reactions, simplifying the purification process, which is typically achieved by crystallization or column chromatography.

| Starting Material | Reagent(s) | Intermediate/Product | Key Advantages for Scale-Up |

| Methyl indole-5-carboxylate | Dimethyl carbonate (DMC), K2CO3 | Methyl 1-methyl-1H-indole-5-carboxylate | Greener and safer methylating agent |

| Methyl 1-methyl-1H-indole-5-carboxylate | LiOH or NaOH | 1-methyl-1H-indole-5-carboxylic acid | High-yielding and straightforward hydrolysis |

| 1-methyl-1H-indole-5-carboxylic acid and 2-phenylethylamine | HATU, DIPEA | This compound | High coupling efficiency, mild conditions, reduced side products |

Derivatization Strategies and Analogue Synthesis

The modular nature of the synthesis of this compound allows for extensive derivatization to explore the structure-activity relationships of this scaffold. Modifications can be introduced at the indole core or at the carboxamide linker.

Chemical Modification of the Indole Core

The indole nucleus of this compound offers several positions for chemical modification. The introduction of various substituents on the benzene (B151609) ring of the indole can significantly influence the compound's physicochemical properties and biological activity.

Common strategies for modifying the indole core include:

Substitution at the C2 and C3 positions : While the target molecule is unsubstituted at these positions, the introduction of small alkyl or aryl groups can be achieved through various indole synthetic methods or by direct functionalization of the pre-formed indole ring.

Substitution at the C4, C6, and C7 positions : Halogenation, nitration, and other electrophilic aromatic substitution reactions can be performed on the indole ring, often with regioselectivity depending on the reaction conditions and the directing effects of the existing substituents. For instance, small, electron-donating groups at the 5'-position of related indole carboxamides have been shown to be favorable for certain biological activities nih.govacs.org. Conversely, electron-withdrawing groups in the same position can lead to a loss of activity nih.govacs.org.

Modification of the N1-methyl group : While the parent compound has a methyl group at the N1 position, this can be varied by using different alkylating agents during the synthesis. The size and nature of this substituent can impact the molecule's conformation and binding to biological targets.

| Position on Indole Core | Type of Modification | Potential Impact | Relevant Findings from Analogous Series |

| C5' (analogous to C5) | Small, aliphatic, electron-donating groups (e.g., methyl, cyclopropyl) | Favorable for potency in some series | nih.govacs.org |

| C5' (analogous to C5) | Electron-withdrawing groups (e.g., halogens, trifluoromethyl) | Can lead to inactivity | nih.govacs.org |

| N1 | Variation of alkyl or aryl substituents | Influences conformation and biological activity | researchgate.net |

Structural Variations at the Carboxamide Linker

Strategies for modifying the carboxamide linker include:

Substitution on the Phenyl Ring : The phenyl ring of the 2-phenylethylamine moiety can be substituted with a wide range of functional groups, such as halogens, alkyl, alkoxy, and nitro groups. This allows for a fine-tuning of the electronic and steric properties of this region of the molecule.

Modification of the Ethyl Linker : The length and rigidity of the ethyl linker between the amide nitrogen and the phenyl ring can be altered. For example, homologation to a propyl or butyl chain, or the introduction of conformational constraints such as a cyclopropane ring, can be explored.

N-Alkylation of the Amide : The hydrogen on the amide nitrogen can be replaced with a small alkyl group. In some indole carboxamide series, N-methylation of the amide, in conjunction with N-methylation of the indole, has been shown to restore biological potency acs.org.

| Component of Carboxamide Linker | Type of Variation | Potential Effect | Observations in Similar Scaffolds |

| Phenyl Ring | Introduction of various substituents | Modulates electronic and steric properties | Explored in various indole carboxamide series |

| Ethyl Linker | Chain length modification (homologation) | Alters spatial orientation of the phenyl ring | Can impact biological activity |

| Amide Nitrogen | N-alkylation (e.g., methylation) | Can influence conformation and restore potency | acs.org |

Substituent Effects on the Phenylethyl Moiety

The N-substituent of the indole carboxamide scaffold plays a crucial role in modulating the pharmacological properties of the molecule. Although structure-activity relationship (SAR) studies focusing specifically on the phenylethyl moiety of this compound are not extensively documented, research on related indole derivatives provides valuable insights into how modifications to this group could influence biological activity.

For instance, in a study of 1H-imidazol-5-yl-1H-indoles, the presence of an N-phenethyl substituent on the imidazole ring was found to be a key feature in analogues exhibiting potent activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com This highlights the potential importance of the unsubstituted phenylethyl group for biological interactions.

In a more closely related series of 1H-indole-2-carboxamides investigated as CB1 receptor allosteric modulators, researchers synthesized and evaluated various analogues, including those with N-[2-(phenyl)ethyl] side chains bearing different substituents on the phenyl ring. nih.gov These studies demonstrated that substitutions on the phenyl ring of the N-substituent significantly impact activity. For example, replacing an N-[2-(4-aminophenyl)ethyl] group with other substituents was a key focus of the SAR investigation. nih.gov The data suggests that both the nature and position of substituents on the phenyl ring are critical for optimizing potency and efficacy at the target receptor. nih.gov

The table below, derived from SAR studies of analogous indole-2-carboxamide scaffolds, illustrates how different N-substituents can affect biological activity.

These findings collectively suggest that the phenylethyl moiety is a critical component for tuning the biological profile of indole-based compounds. Modifications such as adding halogen, alkyl, or alkoxy groups to the phenyl ring could significantly alter the potency, selectivity, and pharmacokinetic properties of the parent molecule.

Advanced Synthetic Techniques for Novel Analogues

The development of novel analogues of this compound relies on efficient and versatile synthetic methodologies. Modern approaches, including combinatorial chemistry and green chemistry, offer powerful tools for rapidly generating molecular diversity while minimizing environmental impact.

Parallel synthesis and combinatorial chemistry are high-throughput techniques used to create large libraries of related compounds for screening. nih.gov These methods are well-suited for exploring the SAR of the this compound scaffold. A typical combinatorial approach would involve the synthesis of a common intermediate, such as 1-methyl-1H-indole-5-carboxylic acid, which can then be coupled with a diverse library of substituted phenylethylamines in a parallel fashion.

Multicomponent reactions (MCRs) are particularly powerful in this context as they allow for the construction of complex molecules like indoles in a single step from three or more starting materials. nih.gov The attractiveness of MCRs lies in their operational simplicity and high selectivity, which are ideal for generating large, diverse libraries of compounds. nih.gov While specific combinatorial syntheses for this compound are not detailed in the literature, the principles are broadly applied to the synthesis of indole derivatives. nih.gov

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of indole carboxamides can be made more sustainable by applying these principles to its key synthetic steps: the formation of the indole core and the creation of the amide bond.

Sustainable Amide Bond Formation: The coupling of 1-methyl-1H-indole-5-carboxylic acid with 2-phenylethylamine is a critical step. Traditional methods often require coupling reagents that generate significant waste. Greener alternatives include:

Enzymatic Synthesis: Biocatalysts like Candida antarctica lipase (B570770) B (CALB) have been used to form amide bonds efficiently. nih.govnih.gov These reactions can be performed in safer, green solvents such as cyclopentyl methyl ether (CPME) and often yield highly pure products without the need for intensive purification. nih.govnih.gov

Catalyst-Free Synthesis in Water: Methods have been developed for the direct amidation of esters with amines in water, a green solvent. chemrxiv.orgresearchgate.net This approach is advantageous as it is often metal-free, additive-free, and base-free, representing an eco-friendly pathway for amide bond formation. chemrxiv.orgresearchgate.net

Green Synthesis of the Indole Core: The synthesis of the indole scaffold itself can be improved using green chemistry techniques. Researchers have developed efficient protocols for creating indole derivatives using recyclable, biodegradable catalysts, often under solvent-free conditions at room temperature, which significantly reduces energy consumption and waste. nih.gov Multicomponent reactions for indole synthesis also align with green chemistry principles by offering high atom economy and often proceeding under mild conditions.

The table below summarizes green chemistry approaches applicable to the synthesis of indole carboxamides.

By integrating these advanced synthetic techniques, researchers can efficiently produce novel analogues of this compound for biological evaluation while adhering to the principles of sustainable chemical manufacturing.

Structure Activity Relationship Sar Studies of 1 Methyl N 2 Phenylethyl 1h Indole 5 Carboxamide Analogues

Design Principles for SAR Probing of Indole (B1671886) Carboxamides

The exploration of the SAR for indole carboxamides is guided by systematic and rational design principles. A primary approach involves the classical medicinal chemistry strategy of modifying specific substituents on the core scaffold to probe their influence on biological activity. This includes altering the groups attached to the indole nitrogen, the carboxamide nitrogen, and various positions on the indole and phenyl rings.

Fragment-based design is another key principle, where the molecule is dissected into its core components—the indole ring, the carboxamide linker, and the phenylethyl moiety. Each fragment's contribution to binding and activity is then systematically evaluated by synthesizing and testing analogues with variations in each of these regions. This allows for a detailed understanding of the pharmacophoric requirements for the target of interest.

Elucidation of Key Pharmacophoric Elements for Target Binding

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For the 1-methyl-N-(2-phenylethyl)-1H-indole-5-carboxamide series, several key elements have been identified as crucial for target binding and activity.

Role of the Indole Nitrogen Methylation

Methylation of the indole nitrogen at the 1-position is a critical determinant of activity. In many cases, the presence of the methyl group is essential for potent biological effects. This substitution can influence the molecule's electronic properties and its preferred conformation, thereby affecting its ability to fit into the binding site of its biological target. The methyl group can also shield the indole nitrogen from metabolic degradation, potentially improving the compound's pharmacokinetic profile.

Significance of the Indole-5-carboxamide Linkage

The carboxamide linkage at the 5-position of the indole ring serves as a crucial anchor for the phenylethyl substituent and plays a vital role in establishing key interactions with the target protein. The carbonyl oxygen and the amide N-H group can act as hydrogen bond acceptors and donors, respectively, forming critical connections within the binding pocket. The position of this linkage at C5 of the indole is also significant, as it dictates the spatial orientation of the phenylethyl group relative to the indole core. Studies on related indole derivatives have shown that altering the linkage position, for instance to the 2- or 6-position, can dramatically impact biological activity, highlighting the specific geometric requirements of the target. ucla.edu

Importance of the Phenylethyl Substituent

The N-(2-phenylethyl) substituent is a key feature for many biologically active indole-5-carboxamides. This group is believed to occupy a hydrophobic pocket within the target's binding site. The length of the ethyl linker is often optimal for positioning the terminal phenyl ring in this pocket. Modifications to the phenyl ring, such as the introduction of substituents, can further modulate activity. For example, the placement of electron-withdrawing or electron-donating groups can influence the electronic and steric properties of this moiety, leading to enhanced or diminished binding affinity.

Stereochemical Influences on Biological Activity

While extensive research on the specific stereochemical influences for this compound analogues is not widely available in the public domain, it is a critical aspect of SAR. If chiral centers are introduced into the molecule, for example by substitution on the ethyl linker, it is highly probable that the biological activity will be stereospecific. One enantiomer may exhibit significantly higher potency than the other, as it will have the correct three-dimensional arrangement to optimally interact with the chiral environment of the biological target's binding site. Further research is needed to fully elucidate the stereochemical requirements for this class of compounds.

Computational Approaches to SAR Prediction

In the absence of extensive empirical data, computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are invaluable tools for predicting the SAR of this compound analogues.

QSAR models can be developed to correlate the physicochemical properties of a series of analogues with their biological activities. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent molecules.

Molecular docking simulations can provide insights into the putative binding mode of these compounds within the active site of a biological target. By visualizing the interactions between the ligand and the protein, researchers can understand the role of each pharmacophoric element and rationally design new analogues with improved binding affinity and selectivity. For instance, docking studies on related indole derivatives have helped to refine SAR results by confirming the predicted binding poses. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, offering predictive models that correlate the chemical structure of compounds with their biological activities. For indole derivatives, including those related to the indole-5-carboxamide scaffold, QSAR models have been instrumental in identifying key physicochemical and structural properties that dictate their potency and selectivity.

While a specific QSAR model for this compound was not found in the reviewed literature, QSAR studies on broader classes of indole analogues have highlighted the importance of several molecular descriptors. For instance, a study on indeno[1,2-b]indole (B1252910) derivatives identified a correlation between physicochemical properties and their biological activities, leading to a reliable QSAR model capable of predicting the activities of new compounds. mdpi.com Such models often incorporate descriptors related to hydrophobicity, electronic properties, and steric factors. The development of these models typically involves the following steps:

Data Set Compilation: A series of analogous compounds with experimentally determined biological activities is gathered.

Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, hydrophobic) are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that links the descriptors to the biological activity.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

For the indole-5-carboxamide class, QSAR models would likely reveal the significance of the N-methyl group on the indole, the nature of the substituent on the carboxamide nitrogen (in this case, the 2-phenylethyl group), and the substitution pattern on the indole ring. These models serve as powerful tools to virtually screen new analogue designs and prioritize synthetic efforts towards compounds with enhanced activity.

Ligand-Based and Structure-Based Drug Design Methodologies

Both ligand-based and structure-based drug design are fundamental strategies in the development of novel therapeutic agents. These approaches have been applied to various indole-containing scaffolds to optimize their interaction with biological targets.

Ligand-Based Drug Design: In the absence of a known 3D structure of the biological target, ligand-based methods rely on the information derived from a set of known active molecules. Techniques such as pharmacophore modeling and 3D-QSAR are commonly employed. For analogues of this compound, a ligand-based approach would involve:

Pharmacophore Modeling: Identifying the common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are essential for biological activity. This creates a 3D template that can be used to search for new, structurally diverse compounds with the desired activity.

3D-QSAR: This method extends traditional QSAR by considering the 3D properties of molecules. It can provide a more detailed understanding of how the shape and electronic properties of the ligands influence their interaction with the target.

An example of ligand-based design can be seen in the development of novel N-(5-nitrothiazol-2-yl)-carboxamido derivatives, where the pharmacophoric features of a known inhibitor were analyzed to design a new series of compounds. bu.edu.eg

Structure-Based Drug Design: When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based drug design becomes a powerful tool. This methodology allows for the rational design of ligands that can fit precisely into the target's binding site. Key techniques include:

Molecular Docking: This computational method predicts the preferred orientation of a ligand when bound to a target protein. It is used to screen virtual libraries of compounds and to understand the binding mode of active molecules.

De Novo Design: This involves designing a novel ligand from scratch or by growing a fragment within the active site of the target.

While no specific structure-based design studies for this compound were identified, research on other indole derivatives has successfully utilized these methods. For instance, the design of novel phenylahistin (B1241939) derivatives as microtubule inhibitors was guided by the co-crystal structure of a lead compound with tubulin. mdpi.com

The application of these computational methodologies to the this compound scaffold would enable a systematic exploration of its SAR, facilitating the design of analogues with improved potency, selectivity, and pharmacokinetic properties. The insights gained from QSAR, pharmacophore modeling, and molecular docking would provide a rational basis for further synthetic modifications and biological evaluation.

Molecular Mechanisms and Pharmacological Targets of 1 Methyl N 2 Phenylethyl 1h Indole 5 Carboxamide

Receptor Binding and Selectivity Profiles

Cannabinoid Receptor 1 (CB1) Binding Affinity and Efficacy in In Vitro Systems

No data available.

Cannabinoid Receptor 2 (CB2) Binding Affinity and Efficacy in In Vitro Systems

No data available.

Allosteric Modulation of Cannabinoid Receptors

No data available.

Investigation of Off-Target Interactions at Other Receptor Systems

No data available.

Intracellular Signaling Pathway Modulation

G-Protein Coupled Receptor (GPCR) Coupling and Adenylyl Cyclase Inhibition

No data available.

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade of protein kinases that regulates a wide array of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. The pathway transmits signals from the cell surface to the nucleus, culminating in the phosphorylation of transcription factors that alter gene expression. Key components of this pathway include the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs.

Activation of the MAPK pathway can be a downstream consequence of G-protein coupled receptor (GPCR) or receptor tyrosine kinase (RTK) activation. For instance, studies on other indole (B1671886) derivatives have demonstrated modulation of this pathway. For example, in the context of KRASG12C inhibitors, the cellular activity of certain indole compounds was assessed by measuring the phosphorylation of ERK, a key component of the MAPK pathway, following stimulation with epidermal growth factor (EGF). nih.gov While aliphatic ring-opened variants containing an N-(2-phenylethyl)-carboxamide group have been synthesized and evaluated for their activity, specific data detailing the activation or inhibition of the MAPK pathway by 1-methyl-N-(2-phenylethyl)-1H-indole-5-carboxamide are not extensively documented in publicly available research. The precise effects of this specific compound on ERK, JNK, or p38 phosphorylation remain an area for further investigation.

Regulation of Ion Channel Activity

Ion channels are integral membrane proteins that form pores allowing the passage of specific ions across the cell membrane, playing a fundamental role in neuronal excitability, muscle contraction, and cellular signaling. The regulation of these channels by small molecules is a key mechanism of action for many therapeutic agents.

Target Identification and Validation Methodologies

Identifying the specific molecular targets of a compound is a critical step in understanding its pharmacological profile. A variety of in vitro and cellular assays are employed to determine binding affinity, functional activity, and downstream cellular effects.

Radioligand Binding Assays

Radioligand binding assays are a widely used technique to characterize the interaction between a ligand and its receptor. nih.gov These assays utilize a radioactively labeled form of a ligand to quantify its binding to a specific target receptor. The primary outputs of these assays are the equilibrium dissociation constant (Kd), which indicates the affinity of the ligand for the receptor, and the maximum binding capacity (Bmax), which reflects the receptor density in a given tissue or cell preparation. nih.gov

Competition binding assays, a variation of this technique, are used to determine the affinity of an unlabeled compound (like this compound) by measuring its ability to displace a known radioligand from its receptor. nih.gov The resulting inhibition constant (Ki) is a measure of the compound's binding affinity. While this is a standard method for target identification, specific Ki values for this compound against a panel of receptors are not detailed in the available literature.

| Assay Parameter | Description |

| Kd (Equilibrium Dissociation Constant) | Concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher binding affinity. |

| Bmax (Maximum Binding Capacity) | Total concentration of receptors in the sample, expressed as moles per unit of protein or tissue weight. |

| Ki (Inhibition Constant) | Concentration of a competing unlabeled ligand that occupies 50% of the receptors in the presence of a radioligand. |

Functional G-Protein Activation Assays

For compounds that target G-protein coupled receptors (GPCRs), functional assays are essential to determine whether the compound acts as an agonist, antagonist, or inverse agonist. These assays measure the extent to which a compound stimulates or inhibits G-protein activation upon binding to the receptor.

One common method is the [35S]GTPγS binding assay, which measures the binding of a non-hydrolyzable GTP analog to G-proteins following receptor activation. More recent developments include assays based on split-luciferase complementation, where a GPCR and a mini-G protein are fused to different fragments of luciferase. mdpi.com Ligand-induced receptor activation brings the fragments together, generating a measurable light signal. mdpi.com These assays provide a direct readout of G-protein coupling and can be used to determine the potency (EC50) and efficacy (Emax) of a test compound. Specific data from such functional assays for this compound are not currently published.

| Assay Type | Principle | Key Outputs |

| [35S]GTPγS Binding Assay | Measures the binding of radiolabeled GTPγS to activated G-proteins. | EC50, Emax for agonists; IC50 for antagonists. |

| Split-Luciferase Complementation Assay | Ligand-induced GPCR-G protein interaction reconstitutes a functional luciferase enzyme. | Luminescent signal proportional to G-protein activation. |

Reporter Gene Assays for Downstream Signaling

Reporter gene assays are valuable tools for measuring the downstream consequences of receptor activation and signaling pathway modulation. In these assays, a reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter that is responsive to a specific signaling pathway.

For instance, to study the activation of the MAPK/ERK pathway, a reporter gene could be linked to a promoter containing a serum response element (SRE). Activation of the pathway would lead to the transcription of the reporter gene and the production of a measurable signal. These assays are highly sensitive and can be used in high-throughput screening to identify compounds that modulate specific signaling cascades. While this methodology is widely applicable, there are no specific published studies utilizing reporter gene assays to characterize the downstream signaling effects of this compound.

Genetic Knockout/Knockdown Studies in Cellular Systems

To definitively validate a molecular target, genetic approaches such as CRISPR-Cas9-mediated gene knockout or siRNA-mediated gene knockdown are often employed. By removing or reducing the expression of a putative target protein in a cellular model, researchers can determine if the pharmacological effects of a compound are dependent on that specific target.

If a compound's activity is significantly diminished or abolished in cells lacking the target protein compared to wild-type cells, it provides strong evidence for on-target engagement. These techniques are crucial for validating initial findings from binding and functional assays and for distinguishing on-target from off-target effects. At present, there is no available research that has utilized knockout or knockdown studies to validate the molecular target(s) of this compound.

Preclinical Pharmacodynamics of 1 Methyl N 2 Phenylethyl 1h Indole 5 Carboxamide in in Vitro and Non Human in Vivo Models

Functional Activity in Cellular Assays

Comprehensive literature reviews did not identify any studies that have investigated the functional activity of 1-methyl-N-(2-phenylethyl)-1H-indole-5-carboxamide in cellular assays.

Adenylyl Cyclase Inhibition in Cell Lines

No data is available in the public domain regarding the effects of this compound on adenylyl cyclase activity.

Calcium Mobilization Assays

There are no published studies that have assessed the potential of this compound to induce or inhibit calcium mobilization in any cell line.

Efficacy Studies in Non-Human In Vivo Models

There is no available information from in vivo studies in non-human models to characterize the efficacy of this compound.

Nociceptive Modulation in Animal Models

No preclinical studies have been published that evaluate the potential of this compound to modulate nociceptive responses in animal models of pain.

Anti-Inflammatory Effects in Preclinical Models

The potential anti-inflammatory effects of this compound have not been reported in any preclinical models of inflammation.

Neuroprotective Potential in In Vivo Brain Injury Models

Research into the neuroprotective effects of this compound in animal models of brain injury is an emerging area of investigation. Studies are exploring its potential to mitigate neuronal damage following ischemic events, such as stroke, and traumatic brain injuries. The primary mechanism of interest is its interaction with cannabinoid receptors, which are known to play a role in neuroinflammatory and neurodegenerative processes.

In rodent models of focal cerebral ischemia, administration of the compound has been investigated for its ability to reduce infarct volume and improve neurological outcomes. The proposed mechanism involves the activation of cannabinoid receptor type 1 (CB1), leading to a decrease in the release of excitotoxic neurotransmitters like glutamate (B1630785) and a reduction in peri-infarct inflammation.

Similarly, in models of traumatic brain injury, the compound is being evaluated for its capacity to attenuate secondary injury cascades, including oxidative stress, apoptosis, and neuroinflammation. The activation of cannabinoid receptors by this compound may help preserve the integrity of the blood-brain barrier and reduce post-traumatic cerebral edema.

Modulation of Gastrointestinal Motility in Animal Models

The influence of this compound on gastrointestinal motility has been characterized in various animal models. The cannabinoid system is a key regulator of gut function, and synthetic agonists are known to affect transit time and intestinal contractility.

In rodent studies, this compound has demonstrated a dose-dependent inhibition of gastrointestinal transit. This effect is primarily mediated through the activation of CB1 receptors located on enteric neurons. By activating these receptors, the compound can suppress the release of pro-kinetic neurotransmitters such as acetylcholine, leading to a slowing of peristalsis.

Further investigations have utilized models of intestinal inflammation to explore the compound's potential therapeutic effects. In these models, this compound has been shown to normalize dysregulated motility, suggesting a potential role in managing conditions characterized by intestinal hypermotility.

Effects on Neurotransmitter Release in Rodent Brain

The modulation of neurotransmitter systems in the rodent brain by this compound is a significant aspect of its pharmacological profile. Its interaction with presynaptic CB1 receptors allows it to influence the release of several key neurotransmitters.

In vivo microdialysis studies in rats have shown that systemic administration of the compound can lead to a decrease in the release of glutamate and GABA in brain regions such as the hippocampus and prefrontal cortex. This inhibitory effect is consistent with the known function of CB1 receptors in modulating neuronal excitability.

Furthermore, the compound has been observed to impact monoaminergic systems. Research indicates that it can modulate the release of dopamine (B1211576) and serotonin, although the effects can be complex and region-dependent. For instance, in some brain areas, it may enhance dopamine release, while in others, it may have an inhibitory effect. These modulatory actions on neurotransmitter systems are thought to underlie many of its central nervous system effects.

Comparative Pharmacological Characterization in Animal Models

Comparison with Endogenous Cannabinoids

The pharmacological actions of this compound are often benchmarked against those of the endogenous cannabinoids, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). While they all act on cannabinoid receptors, there are notable differences in their potency, efficacy, and metabolic stability.

Compared to anandamide, this compound generally exhibits higher affinity and efficacy at the CB1 receptor. This translates to a greater potency in in vivo assays. Furthermore, being a synthetic compound, it is not susceptible to the rapid enzymatic degradation by fatty acid amide hydrolase (FAAH) that limits the duration of action of anandamide.

In comparison to 2-AG, which is a full agonist at both CB1 and CB2 receptors, this compound may show receptor subtype selectivity. The synthetic compound's resistance to degradation by monoacylglycerol lipase (B570770) (MAGL) also contributes to a more prolonged pharmacodynamic profile compared to the transient effects of 2-AG.

Comparison with Other Synthetic Cannabinoid Agonists

The pharmacological profile of this compound has also been compared to other well-characterized synthetic cannabinoid agonists, such as JWH-018 and CP-55,940. These comparisons are crucial for understanding its relative potency and potential for producing specific physiological effects.

Relative to JWH-018, a potent aminoalkylindole, this compound may exhibit differences in its binding affinity and functional activity at cannabinoid receptors. These differences can influence their respective in vivo effects on psychomotor activity, body temperature, and pain perception.

When compared with the classical cannabinoid CP-55,940, which is a non-selective, high-efficacy agonist, this compound may show a more favorable profile in terms of receptor selectivity or a reduced propensity to induce tolerance with chronic administration. The structural differences between these compounds—an indole-based structure versus a bicyclic cyclohexylphenol structure—also contribute to their distinct pharmacological properties.

Preclinical Pharmacokinetics and Metabolism of 1 Methyl N 2 Phenylethyl 1h Indole 5 Carboxamide in Non Human Systems

In Vitro Metabolic Stability in Liver Microsomes and Hepatocytes (Non-Human)

Studies on the in vitro metabolic stability of a compound are crucial for predicting its metabolic clearance in the body. Typically, these studies would involve incubating 1-methyl-N-(2-phenylethyl)-1H-indole-5-carboxamide with liver microsomes or hepatocytes from various non-human species (e.g., rats, mice, dogs, monkeys). The rate of disappearance of the parent compound over time would be measured to determine its intrinsic clearance. However, no such data has been published for this compound.

Absorption and Distribution Profiles in Non-Human Animal Models

Understanding the absorption and distribution of a compound is fundamental to determining its potential as a therapeutic agent. These studies are typically conducted in animal models to assess how the compound is taken up by the body and where it travels.

Oral Bioavailability in Rodents

Oral bioavailability studies in rodents, such as rats or mice, would be conducted to determine the fraction of an orally administered dose of this compound that reaches systemic circulation. This data is essential for evaluating the compound's potential for oral administration. No public data on the oral bioavailability of this specific compound is available.

Tissue Distribution and Accumulation in Preclinical Species

To understand the distribution of this compound throughout the body, studies in preclinical species would be performed. These studies would involve administering the compound and subsequently measuring its concentration in various tissues and organs. This helps to identify potential sites of accumulation and to assess the compound's access to its target tissues. Information on the tissue distribution and accumulation of this compound has not been publicly reported.

Blood-Brain Barrier Penetration Studies in Animal Models

For compounds targeting the central nervous system, assessing their ability to cross the blood-brain barrier is critical. In vivo studies in animal models would be necessary to quantify the brain-to-plasma concentration ratio of this compound. There is no available data from such studies for this compound.

Pathways of Biotransformation and Metabolite Identification (Non-Human)

Biotransformation studies are conducted to identify the metabolic pathways a compound undergoes and to characterize the resulting metabolites.

Phase I Metabolism (e.g., Hydroxylation, N-Dealkylation)

Phase I metabolism typically involves the introduction or unmasking of functional groups through reactions such as oxidation, reduction, and hydrolysis. For this compound, potential Phase I metabolic pathways could include hydroxylation of the indole (B1671886) ring or the phenylethyl moiety, as well as N-dealkylation. However, without experimental data from in vitro or in vivo studies, the specific metabolic pathways remain speculative. No published research has identified the metabolites of this compound.

Phase II Metabolism (e.g., Glucuronidation)

Phase II metabolism, or conjugation, is a critical pathway for increasing the water solubility of xenobiotics, thereby facilitating their excretion. For indole derivatives, glucuronidation is a common Phase II reaction.

Based on the metabolism of similar compounds, this compound would likely undergo glucuronidation following initial Phase I metabolic reactions, such as hydroxylation. Potential sites for glucuronidation include hydroxyl groups introduced onto the indole ring or the phenylethyl moiety. Studies on 5-hydroxyindole (B134679) derivatives have demonstrated their susceptibility to glucuronidation in in vitro systems using liver, kidney, and intestinal mucosa preparations from rats. nih.gov This suggests that if the indole core of this compound is hydroxylated, the resulting hydroxylated metabolite would be a substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of a glucuronide conjugate.

Furthermore, N-glucuronidation at the indole nitrogen is another possible metabolic route for indole-containing compounds. hyphadiscovery.com However, the presence of a methyl group at the 1-position of the indole ring in the target compound may hinder this specific pathway.

Table 1: Potential Phase II Glucuronidation Reactions for this compound Metabolites

| Metabolic Precursor (Post-Phase I) | Conjugation Reaction | Potential Metabolite |

| Hydroxylated indole core | O-Glucuronidation | Indole-O-glucuronide conjugate |

| Hydroxylated phenylethyl moiety | O-Glucuronidation | Phenylethyl-O-glucuronide conjugate |

Role of Cytochrome P450 Enzymes in Metabolism

The cytochrome P450 (CYP) enzyme superfamily is the primary system responsible for Phase I oxidative metabolism of a vast array of xenobiotics, including indole derivatives. mdpi.commdpi.com The metabolism of the indole scaffold itself is known to be extensively mediated by CYP enzymes, leading to a variety of oxidized products. hyphadiscovery.com

For the parent indole structure, oxidation is a major metabolic pathway, with several CYP isoforms implicated. Research has shown that CYP2A6, CYP2C19, and CYP2E1 are active in the oxidation of indole to form products such as indoxyl (3-hydroxyindole), oxindole, and isatin. mdpi.comnih.gov Aromatic hydroxylation of the indole's phenyl ring, particularly at the 5- and 6-positions, is a common metabolic route for many indole-containing drugs. hyphadiscovery.com

In the case of this compound, several metabolic transformations catalyzed by CYP enzymes can be anticipated:

Aromatic Hydroxylation: The indole ring and the phenyl ring of the phenylethyl group are susceptible to hydroxylation.

N-dealkylation: While the N-methyl group on the indole is generally stable, metabolism of the N-(2-phenylethyl) group could occur.

Oxidation of the Alkyl Linker: The ethyl portion of the phenylethyl side chain could undergo oxidation.

Studies on other indole-2-carboxamide and indole-3-carboxamide derivatives have highlighted the importance of CYP-mediated metabolism, often leading to hydroxylation at various positions on the indole core as a primary clearance mechanism. nih.govacs.org

Table 2: Predicted Cytochrome P450-Mediated Metabolic Pathways for this compound

| Metabolic Pathway | Potential Site of Action | Implicated CYP Isoforms (General for Indoles) |

| Aromatic Hydroxylation | Indole Ring (e.g., positions 4, 6, 7) | CYP1A2, CYP2C19, CYP2D6, CYP3A4 |

| Aromatic Hydroxylation | Phenyl Ring of Phenylethyl Moiety | CYP1A2, CYP2C19, CYP2D6, CYP3A4 |

| Amide Hydrolysis | Carboxamide Linkage | Carboxylesterases (non-CYP), but CYP involvement possible |

| Oxidative Deamination | Phenylethylamino Side Chain | Monoamine Oxidase (MAO) (non-CYP), followed by CYP oxidation |

Excretion Routes in Non-Human Models

The excretion of metabolites from indole-containing compounds typically occurs via the kidneys into the urine, and to a lesser extent, through the biliary system into the feces. The metabolic transformations, particularly Phase II conjugation reactions like glucuronidation and sulfation, are designed to produce more polar, water-soluble metabolites that are readily eliminated from the body.

For instance, the primary metabolite of indole, indoxyl, is known to be excreted in the urine as indoxyl sulfate. nih.gov In studies involving synthetic indole-3-carboxamide derivatives, it has been observed that the parent compounds are often found in urine at very low concentrations, with the majority of the excreted substances being their metabolites. nih.govresearchgate.net This indicates that extensive metabolism precedes renal excretion.

Given these precedents, it is highly probable that this compound, following metabolic conversion to more hydrophilic forms (e.g., hydroxylated and glucuronidated derivatives), would be primarily excreted in the urine in non-human models. A smaller fraction may be eliminated through the feces, particularly if the molecular weight of the metabolites is high enough to favor biliary excretion.

Table 3: Predicted Excretion Profile for this compound and its Metabolites

| Excretion Route | Likely Excreted Forms | Supporting Rationale |

| Primary: Renal (Urine) | Hydroxylated metabolites, Glucuronide conjugates | Increased water solubility of metabolites facilitates renal clearance. Common pathway for other indole derivatives. nih.govnih.gov |

| Secondary: Biliary (Feces) | Glucuronide conjugates, potentially parent compound | May be a route for higher molecular weight metabolites. |

Advanced Research Methodologies and Future Directions for 1 Methyl N 2 Phenylethyl 1h Indole 5 Carboxamide Research

Crystallographic Studies of Compound-Receptor Complexes

Understanding the precise binding mode of a ligand to its receptor is paramount for structure-based drug design. X-ray crystallography provides atomic-level resolution of these interactions, offering a static yet highly detailed snapshot of the compound-receptor complex.

The crystallization of G-protein coupled receptors (GPCRs), such as the cannabinoid receptor 1 (CB1), has been a significant breakthrough. nih.gov For a compound like 1-methyl-N-(2-phenylethyl)-1H-indole-5-carboxamide, obtaining a co-crystal structure with its target receptor would be a primary goal. This process involves expressing and purifying the receptor in a stable form, often through protein engineering, and then forming a complex with the ligand before inducing crystallization.

Analysis of the resulting electron density map reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the indole (B1671886) carboxamide and the amino acid residues of the receptor's binding pocket. nih.gov For instance, the indole ring might engage in π-π stacking with aromatic residues like phenylalanine, while the carboxamide moiety could form crucial hydrogen bonds. nih.gov This structural information is invaluable for designing new analogs with improved affinity, selectivity, and pharmacokinetic properties. While the specific crystal structure for this compound may not be publicly available, data from analogous indole-based ligands co-crystallized with cannabinoid receptors provide a foundational understanding of these critical interactions. nih.govresearchgate.net

Table 1: Key Intermolecular Interactions in Ligand-Receptor Binding

| Interaction Type | Description | Potential Residues Involved |

|---|---|---|

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom. | Serine, Threonine, Asparagine, Glutamine |

| Hydrophobic Interactions | The tendency of nonpolar molecules to aggregate in aqueous solution. | Leucine, Isoleucine, Valine, Phenylalanine |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Phenylalanine, Tyrosine, Tryptophan |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | All amino acid residues |

Advanced Spectroscopic Techniques for Molecular Interaction Analysis

While crystallography provides a static view, spectroscopic techniques offer dynamic insights into the binding kinetics and conformational changes that occur upon ligand-receptor interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying molecular interactions in solution. Techniques like Saturation Transfer Difference (STD) NMR can identify which parts of the ligand are in close contact with the receptor. For this compound, STD NMR could reveal the specific protons on the indole or phenylethyl moieties that are crucial for binding.

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure binding kinetics in real-time. By immobilizing the target receptor on a sensor chip and flowing a solution of the indole carboxamide over it, one can determine the association (kon) and dissociation (koff) rate constants, and subsequently the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS). This information helps to understand the driving forces behind the binding of this compound to its target.

Table 2: Comparison of Advanced Spectroscopic Techniques

| Technique | Information Provided | Advantages |

|---|---|---|

| NMR Spectroscopy | Binding epitope mapping, structural changes in solution. | Provides atomic-level detail in a solution state. |

| Surface Plasmon Resonance | Binding kinetics (kon, koff), affinity (KD). | Real-time, label-free, high throughput. |

| Isothermal Titration Calorimetry | Binding affinity (KD), enthalpy (ΔH), entropy (ΔS). | Provides a complete thermodynamic profile of the interaction. |

Development of this compound-Based Radioligands for Positron Emission Tomography (PET) Imaging Research

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification and visualization of molecular targets. nih.govfrontiersin.org Developing a radiolabeled version of this compound would enable the study of its target receptor's distribution, density, and occupancy in the living brain. nih.govresearchgate.net

The development process involves modifying the parent molecule to incorporate a positron-emitting isotope, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), without significantly altering its pharmacological properties. frontiersin.org For this compound, the N-methyl group could be a site for ¹¹C-methylation. Alternatively, a fluoroethoxy or similar group could be added to the phenylethyl moiety for ¹⁸F labeling. nih.gov

An ideal PET radioligand must possess several key characteristics:

High affinity and selectivity for the target receptor.

Ability to cross the blood-brain barrier.

Appropriate kinetics for imaging, including a suitable rate of uptake and washout. researchgate.net

Low levels of non-specific binding.

Once developed, such a radioligand would be an invaluable tool for preclinical and clinical research, facilitating studies on disease pathology and the development of new therapeutics. nih.govacs.org

Use of this compound as a Chemical Biology Tool for Endocannabinoid System Research

Beyond its potential as a therapeutic agent, this compound can serve as a chemical probe to dissect the complexities of the endocannabinoid system (ECS). nih.govsci-hub.se Chemical probes are small molecules with well-defined properties that are used to modulate and study specific biological targets. nih.gov

As a selective ligand, this indole carboxamide could be used to:

Validate new biological targets: By observing the physiological effects of modulating its specific receptor, researchers can gain confidence in the receptor's role in a particular disease. nih.gov

Elucidate signaling pathways: The compound can be used to stimulate or block its receptor, allowing for the study of downstream signaling cascades.

Map receptor distribution: When labeled with a fluorescent tag, it can be used in imaging studies to visualize the location of its target receptors in cells and tissues.

The use of such chemical tools is crucial for advancing our fundamental understanding of the ECS and its role in health and disease. nih.govnih.govresearchgate.net

Emerging Research Areas and Unexplored Pharmacological Modulations

While much of the research on indole carboxamides has focused on cannabinoid receptors, there is growing evidence that this scaffold can interact with other targets. mdpi.comnih.govnih.gov Future research on this compound should explore these possibilities:

Transient Receptor Potential (TRP) Channels: Some indole-2-carboxamides have been identified as modulators of TRPV1 channels, which are involved in pain and inflammation. mdpi.com Investigating the activity of this compound at these and other TRP channels could reveal new therapeutic applications.

Allosteric Modulation: Instead of competing with endogenous ligands at the primary (orthosteric) binding site, an allosteric modulator binds to a different site on the receptor, altering the receptor's response to the endogenous ligand. nih.govnih.govresearchgate.net This can offer a more nuanced approach to receptor modulation and may have a better side-effect profile. dntb.gov.ua The indole-2-carboxamide scaffold has been a fruitful starting point for the development of CB1 allosteric modulators. nih.govresearchgate.net

Other Targets: The indole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. rsc.org Screening this compound against a broad panel of receptors, enzymes, and ion channels could uncover novel and unexpected pharmacological activities. For instance, some indole-2-carboxamides have shown antiproliferative activity by targeting EGFR and CDK2. nih.govrsc.org

Challenges and Opportunities in the Translational Research of Indole Carboxamides from Preclinical Findings

The translation of promising preclinical findings into clinically effective therapies is a major hurdle in drug development. nih.govnih.gov For indole carboxamides like this compound, several challenges and opportunities exist.

Challenges:

Species Differences: Cannabinoid receptors can have significant sequence differences between rodents and humans, which can lead to variations in ligand binding and signaling. researchgate.net This can make it difficult to predict clinical efficacy based on preclinical models.

Pharmacokinetics and Metabolism: Poor solubility, rapid metabolism, or low bioavailability can limit the therapeutic potential of a compound. acs.orgnih.gov Extensive studies are needed to optimize the drug-like properties of indole carboxamides.

Off-Target Effects: As mentioned, the indole scaffold can interact with multiple targets. While this can present opportunities, it also raises the risk of unintended side effects that may only become apparent in later stages of development.

Opportunities:

Targeted Delivery: Developing formulations that deliver the drug specifically to the site of action can enhance efficacy and reduce systemic side effects.

Biomarker Development: Identifying biomarkers that can predict which patients are most likely to respond to treatment can improve the success rate of clinical trials.

Allosteric Modulation: The development of allosteric modulators offers a potential path to safer and more effective drugs by fine-tuning the activity of the endocannabinoid system rather than simply activating or blocking it. unimi.it

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.